Sodium (1)-2-(m-aminobenzyl)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (1)-2-(m-aminobenzyl)butyrate is an organic compound that features a sodium ion paired with a butyrate moiety substituted with a meta-aminobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (1)-2-(m-aminobenzyl)butyrate typically involves the reaction of m-aminobenzyl alcohol with butyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the sodium salt form. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium (1)-2-(m-aminobenzyl)butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium (1)-2-(m-aminobenzyl)butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium (1)-2-(m-aminobenzyl)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
m-Aminobenzyl alcohol: Shares the aminobenzyl group but lacks the butyrate moiety.
Butyric acid: Contains the butyrate moiety but lacks the aminobenzyl group.
Sodium butyrate: Similar in containing the sodium and butyrate components but lacks the aminobenzyl substitution.
Uniqueness
Sodium (1)-2-(m-aminobenzyl)butyrate is unique due to the combination of the sodium ion, butyrate moiety, and m-aminobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
94108-16-4 |
---|---|
Molecular Formula |
C11H14NNaO2 |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
sodium;2-[(3-aminophenyl)methyl]butanoate |
InChI |
InChI=1S/C11H15NO2.Na/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8;/h3-5,7,9H,2,6,12H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
VGXQASATECXZKH-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.